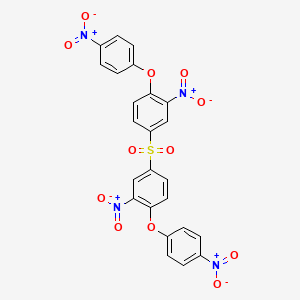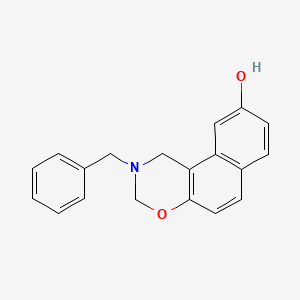
Dipotassium 3,3'-methylenebisnaphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate is a chemical compound with the molecular formula C21H14K2O6S2. It is a dipotassium salt of 3,3’-methylenebisnaphthalene-2-sulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate typically involves the reaction of 3,3’-methylenebisnaphthalene-2-sulfonic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the dipotassium salt. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Solvent: Water or aqueous ethanol
Reaction Time: Several hours to ensure complete neutralization
Industrial Production Methods
In industrial settings, the production of dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate is scaled up using large reactors. The process involves:
Dissolution: Dissolving 3,3’-methylenebisnaphthalene-2-sulfonic acid in water.
Neutralization: Adding potassium hydroxide slowly while stirring to maintain uniformity.
Crystallization: Allowing the solution to crystallize by cooling or evaporating the solvent.
Filtration and Drying: Filtering the crystals and drying them to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinates or thiols.
Substitution: The sulfonate groups can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum
Major Products
Oxidation Products: Sulfone derivatives
Reduction Products: Sulfinate or thiol derivatives
Substitution Products: Various substituted naphthalene derivatives
Applications De Recherche Scientifique
Dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate groups can form ionic bonds with positively charged sites on proteins, altering their activity. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dipotassium 3,3’-methylenebisnaphthalene-1-sulphonate
- Dipotassium 3,3’-methylenebisnaphthalene-4-sulphonate
- Dipotassium 3,3’-methylenebisnaphthalene-5-sulphonate
Uniqueness
Dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate is unique due to its specific sulfonate group positioning, which influences its reactivity and interaction with other molecules. This positioning makes it particularly effective in certain applications, such as dye production and biochemical assays, where precise molecular interactions are crucial.
Propriétés
Numéro CAS |
63766-16-5 |
|---|---|
Formule moléculaire |
C21H14K2O6S2 |
Poids moléculaire |
504.7 g/mol |
Nom IUPAC |
dipotassium;3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H16O6S2.2K/c22-28(23,24)20-12-16-7-3-1-5-14(16)9-18(20)11-19-10-15-6-2-4-8-17(15)13-21(19)29(25,26)27;;/h1-10,12-13H,11H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
Clé InChI |
DMAKIGMBSNIBDJ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)CC3=CC4=CC=CC=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Ethoxy-3-(octadecanoylamino)propyl] dihydrogen phosphate](/img/structure/B12814194.png)




![2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B12814227.png)



![10-Phenyl-10H-benzo[4,5]thieno[3,2-b]indole](/img/structure/B12814248.png)
![N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B12814260.png)



